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molecular formula C11H21N3O B8545988 (1-Methylpiperidin-2-yl)piperazin-1-ylmethanone

(1-Methylpiperidin-2-yl)piperazin-1-ylmethanone

Cat. No. B8545988
M. Wt: 211.30 g/mol
InChI Key: DNRLBBKOIZVIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767681B2

Procedure details

2 ml of TFA are added to a solution of 0.84 g of the compound obtained in step 5.3, in 2 ml of DCM. The medium is stirred at AT for 6 h. The medium is evaporated, taken up several times in DCM, and evaporated so as to entrain the TFA. The medium is taken up in DCM and then treated with a 10% NH4OH solution. The organic phase is dried over MgSO4 and then evaporated, to give 0.15 g of the expected product.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
compound
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.C(OC([N:15]1[CH2:20][CH2:19][N:18]([C:21]([CH:23]2[CH2:28][CH2:27][CH2:26][CH2:25][N:24]2[CH3:29])=[O:22])[CH2:17][CH2:16]1)=O)(C)(C)C>C(Cl)Cl>[CH3:29][N:24]1[CH2:25][CH2:26][CH2:27][CH2:28][CH:23]1[C:21]([N:18]1[CH2:19][CH2:20][NH:15][CH2:16][CH2:17]1)=[O:22]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
compound
Quantity
0.84 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(=O)C1N(CCCC1)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The medium is stirred at AT for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The medium is evaporated
CUSTOM
Type
CUSTOM
Details
evaporated so as
ADDITION
Type
ADDITION
Details
treated with a 10% NH4OH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN1C(CCCC1)C(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: CALCULATEDPERCENTYIELD 26.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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